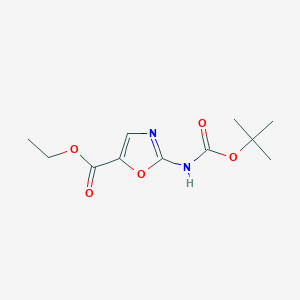

3-Chloro-5-nitropyridine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

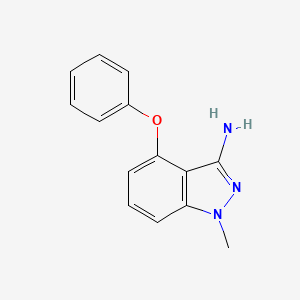

3-Chloro-5-nitropyridine-2-thiol (3C5NPT) is a sulfur-containing compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the pyridine family, and has a unique combination of properties that make it a promising candidate for drug development.

Applications De Recherche Scientifique

Activation of Cysteine in Peptides

3-Chloro-5-nitropyridine-2-thiol has been employed in the activation of the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This application is significant in the preparation of heterodimeric peptides, such as in the study of cytochrome models (Rabanal, DeGrado, & Dutton, 1996).

Nucleophilic Functionalization

Studies have explored the synthesis of various novel fluorescent molecules through the nucleophilic functionalization of 2-methyl- and 2-arylvinyl-3-nitropyridines, involving reactions with thiols. This process results in selectively substituted compounds with significant photophysical properties, such as large Stokes shifts (Nikol'skiy, Minyaev, Bastrakov, & Starosotnikov, 2022).

Chemical Kinetics and Conformational Analysis

This compound is instrumental in studying the kinetics and conformational preferences of chemical reactions. For instance, the reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with arenethiolates have been analyzed for their arylthio-dechlorination processes, contributing to our understanding of molecular conformations and reaction mechanisms (Hamed, El-Bardan, Saad, Gohar, & Hassan, 1997).

Environmental Applications in Thiol Detection

The compound has also been utilized in environmental sciences, particularly for the detection of thiols in natural waters. Derivatization with 2,2′-dithiobis(5-nitropyridine), a related compound, stabilizes thiols for detection via liquid chromatography, demonstrating its utility in environmental monitoring and analysis (Vairavamurthy & Mopper, 1990).

Molecular Electronics

In the field of molecular electronics, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, a derivative, has shown potential as a programmable molecular diode. It demonstrates charge-induced conformational switching and rectifying behavior, suggesting applications in nano-actuators and memory devices operated by external fields (Derosa, Guda, & Seminario, 2003).

Safety and Hazards

The safety data sheet for a related compound, Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

The future directions for the use of 3-Chloro-5-nitropyridine-2-thiol or related compounds could involve their use in the synthesis of new materials with potential applications in optoelectronics, sensors, and telecommunications . For instance, polynuclear Cu(I) clusters, which can be synthesized using ligands bearing -SH and -N moieties, are being investigated for promising applications in optoelectronics and luminescence signaling .

Propriétés

IUPAC Name |

3-chloro-5-nitro-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUVUYBYAXQFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649903 |

Source

|

| Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64007-60-9 |

Source

|

| Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)